

# 2-Bromo-3-pyridinamine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-3-pyridinamine

Cat. No.: B189615

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## Technical Guide: 2-Bromo-3-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **2-Bromo-3-pyridinamine**. The information is curated for professionals in research and development, with a focus on clarity and practical application.

## Core Compound Data

**2-Bromo-3-pyridinamine**, also known as 2-amino-3-bromopyridine, is a substituted pyridine derivative. Its chemical structure, featuring both an amino and a bromo group on the pyridine ring, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.<sup>[1]</sup>

## Quantitative Data Summary

The fundamental physicochemical properties of **2-Bromo-3-pyridinamine** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub>	[2]
Molecular Weight	173.01 g/mol	[2]
IUPAC Name	3-bromopyridin-2-amine	[2]
CAS Number	13534-99-1	[2]
Appearance	White to light yellow crystalline powder	
Melting Point	63-67 °C	
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol and dichloromethane.	

## Experimental Protocols

**2-Bromo-3-pyridinamine** is a key reactant in various organic reactions. One of the most prominent applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

### General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide, such as **2-Bromo-3-pyridinamine**, with an arylboronic acid.

Materials and Reagents:

- Aryl halide (e.g., **2-Bromo-3-pyridinamine**) (1 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>) (0.5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>)

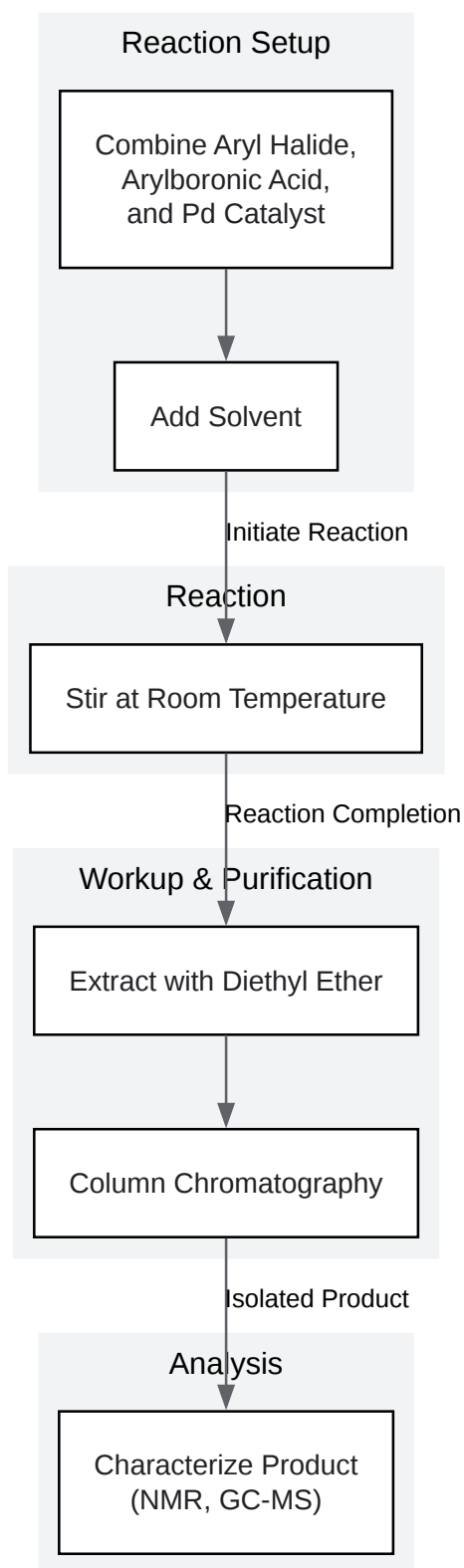
- Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
- Degassed water
- Diethyl ether
- Silica gel for column chromatography
- n-hexane and ethyl acetate for elution

Procedure:

- In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and the palladium catalyst (0.5 mol%).
- Add the chosen solvent (e.g., WEB, 3 mL).
- Stir the mixture at room temperature for the designated reaction time.[3]
- Upon completion, extract the reaction solution with diethyl ether (4 x 10 mL).[3]
- Purify the resulting product by column chromatography on silica gel, using a mixture of n-hexane and ethyl acetate as the eluent.[3]
- Characterize the final product using appropriate analytical techniques, such as  $^1\text{H}$  NMR and GC-MS.[3]

## Visualized Workflow

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.



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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

## Biological and Chemical Significance

**2-Bromo-3-pyridinamine** serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its derivatives have shown potential in various therapeutic areas. Pyridine-based compounds are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to functionalize the pyridine ring through reactions like the Suzuki coupling allows for the generation of diverse chemical libraries for drug discovery and development.<sup>[4][5]</sup> The presence of the bromine atom provides a reactive site for such synthetic transformations, making **2-Bromo-3-pyridinamine** a valuable starting material for medicinal chemists.

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- To cite this document: BenchChem. [2-Bromo-3-pyridinamine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189615#2-bromo-3-pyridinamine-molecular-weight-and-formula]

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